molecular formula C26H25N3O3 B3544177 2-(4-CYCLOHEXYLPHENOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE

2-(4-CYCLOHEXYLPHENOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE

Cat. No.: B3544177
M. Wt: 427.5 g/mol
InChI Key: APABIOATXROQGJ-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide represents a significant chemical starting point in the development of potent inhibitors for Fatty Acid Amide Hydrolase (FAAH), a prime therapeutic target for treating neurological diseases . FAAH is a key enzyme in the endocannabinoid system, responsible for the termination of signaling by endogenous cannabinoids such as anandamide (AEA) . Inhibition of FAAH elevates AEA levels in the brain and periphery, producing potentially beneficial effects in animal models of anxiety and pain without the psychoactive properties associated with direct cannabinoid receptor activation . This compound is part of a class of N-aryl 2-aryloxyacetamides designed to mimic the arachidonyl moiety of endocannabinoids. Its structure features an oxazolo[4,5-b]pyridine head group connected by an acetamide linker to a hydrophobic 4-cyclohexylphenoxy tail, a configuration engineered for interaction with the unique catalytic triad (Ser217-Ser241-Lys142) of the FAAH enzyme . Researchers value this compound for probing the physiological roles of the endocannabinoid system and for its relevance in the design of non-covalent inhibitors that exploit multiple binding pockets near the enzyme's catalytic core . It serves as a critical tool compound for investigating pain pathways, appetite regulation, and cell proliferation mechanisms controlled by this system .

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-24(17-31-22-13-11-19(12-14-22)18-6-2-1-3-7-18)28-21-9-4-8-20(16-21)26-29-25-23(32-26)10-5-15-27-25/h4-5,8-16,18H,1-3,6-7,17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APABIOATXROQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 4-Cyclohexylphenol: This can be synthesized through the hydrogenation of 4-phenylphenol in the presence of a suitable catalyst.

    Formation of 4-Cyclohexylphenoxyacetic Acid: This intermediate is prepared by reacting 4-cyclohexylphenol with chloroacetic acid under basic conditions.

    Synthesis of the Oxazolo[4,5-b]pyridine Moiety: This involves the cyclization of appropriate precursors, such as 2-aminopyridine and glyoxal, under acidic conditions.

    Coupling Reaction: The final step involves coupling the 4-cyclohexylphenoxyacetic acid with the oxazolo[4,5-b]pyridine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and cyclohexyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the oxazolo[4,5-b]pyridine moiety.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

FAAH Inhibition

The primary application of 2-(4-cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide lies in its potential to inhibit FAAH. This enzyme is responsible for the breakdown of fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, this compound may increase anandamide levels, which could have therapeutic implications for:

  • Pain Management : Enhanced anandamide levels have been linked to analgesic effects.
  • Anxiety and Depression : Modulation of endocannabinoid signaling may alleviate symptoms associated with these conditions.
  • Neuroprotection : Increased anandamide could offer protective effects against neurodegenerative diseases.

Research on Neurological Disorders

Studies are exploring the role of FAAH inhibitors in treating various neurological disorders. The compound's structure suggests it may interact with specific receptors involved in pain and mood regulation. Preliminary findings indicate that compounds like this one could lead to new treatments for conditions such as:

  • Chronic Pain
  • Post-Traumatic Stress Disorder (PTSD)
  • Multiple Sclerosis

Case Study 1: FAAH Inhibition and Pain Relief

A study conducted on a related compound demonstrated significant pain relief in animal models when FAAH was inhibited. The findings suggest that increasing endogenous cannabinoid levels can effectively manage pain without the side effects associated with traditional analgesics.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal indicated that FAAH inhibitors could protect neurons from damage in models of neurodegeneration. The study found that treatment with similar compounds resulted in reduced neuronal death and improved cognitive function in animal models.

Mechanism of Action

The mechanism of action of 2-(4-Cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The oxazolo[4,5-b]pyridine moiety is known to interact with nucleic acids and proteins, potentially disrupting critical cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

2-(4-Phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i)

  • Structural Difference : Replaces the cyclohexyl group with a biphenyl substituent.
  • Activity : Exhibits significantly enhanced FAAH inhibition (IC50 = 0.35 μM), making it ~7.4-fold more potent than 4g .
  • Mechanistic Insight: The phenylphenoxy group likely improves hydrophobic interactions or π-π stacking within the FAAH binding pocket, enhancing affinity. This highlights the critical role of aromatic substituents in optimizing inhibitor efficacy .

Commercial Structural Analogs ()

2-(4-sec-Butylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide (Chembridge 7809554): Substitutes cyclohexyl with a branched sec-butyl group.

2-(4-Cyclohexylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide (Chembridge 7967439): Adds a methyl group to the phenyl ring.

  • Implications : These modifications may alter solubility, metabolic stability, or target engagement, but further studies are needed to evaluate their pharmacological profiles .

Boron-Containing Analogs ()

Compounds such as 5c and 5d incorporate boronic ester groups (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) but lack reported FAAH inhibition data.

Patent-Derived Analogs ()

A 2023 European patent lists compounds with oxazole-pyridine cores but diverges in substituents (e.g., trifluoromethyl, pyrimidinylmethyl, or fluorinated alkyl groups). These are designed for diverse targets, including insecticides and antifungals, underscoring the scaffold’s versatility beyond FAAH inhibition .

Key Research Findings

  • Substituent Impact : Aromatic groups (e.g., phenyl in 4i ) enhance FAAH inhibition compared to aliphatic cyclohexyl (4g ), suggesting a structure-activity relationship (SAR) driven by hydrophobic and aromatic interactions .
  • Scaffold Flexibility : The oxazolo[4,5-b]pyridine core is adaptable for diverse therapeutic applications, evidenced by its presence in FAAH inhibitors, commercial reagents, and agrochemical patents .

Biological Activity

The compound 2-(4-cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide has garnered attention in pharmacological research due to its potential as a fatty acid amide hydrolase (FAAH) inhibitor. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H24N2O2\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_2

This compound contains a cyclohexyl group, an oxazole moiety, and a phenyl acetamide structure, which contribute to its biological activity.

The primary mechanism of action for This compound is its inhibition of FAAH. FAAH is an enzyme that degrades endocannabinoids, and its inhibition can lead to increased levels of these compounds, potentially offering therapeutic benefits for various neurological disorders.

Inhibition of FAAH

Research indicates that this compound exhibits significant inhibitory activity against FAAH with an IC50 value of 2.6 µM , making it a promising candidate for further development in treating conditions influenced by the endocannabinoid system .

Anti-inflammatory Effects

In addition to FAAH inhibition, derivatives of oxazolones have shown potential anti-inflammatory properties. For example, similar oxazolone derivatives have demonstrated effective inhibition of the COX-2 enzyme with IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .

Study on Analgesic Activity

A study reported the synthesis and evaluation of several oxazolone derivatives for their analgesic activity. The results indicated that compounds similar to This compound exhibited significant analgesic effects in animal models . The analgesic activity was assessed using the writhing test and hot plate test.

Cognitive Improvement Potential

Another study evaluated the cognitive enhancement potential of oxazolone derivatives. The findings suggested that compounds with structural similarities to This compound could improve cognitive functions in animal models .

Data Tables

Activity IC50 Value (µM) Reference
FAAH Inhibition2.6
COX-2 Inhibition0.024 - 0.050
Cognitive EnhancementNot specified

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-cyclohexylphenoxy)-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)acetamide?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Substitution reactions : Alkaline conditions for introducing cyclohexylphenoxy groups (analogous to methods in ).
  • Oxazolo[4,5-b]pyridine core formation : Acid-catalyzed silica-supported one-pot benzoylation using perchloric acid (HClO₄/SiO₂) under mild conditions (room temperature, methanol solvent) .
  • Condensation : Use of condensing agents (e.g., DCC or EDCI) for acetamide bond formation, as seen in structurally related compounds .
    Key Considerations : Monitor reaction progress via TLC (n-hexane:ethyl acetate = 2:1) and purify intermediates via recrystallization (acetonitrile) .

Basic: How is the structural integrity and purity of this compound validated?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR (¹H/¹³C) : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, aromatic protons from oxazolopyridine at δ 7.5–8.5 ppm) .
    • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) .
    • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for C₂₈H₂₈N₃O₃) .
  • Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages match theoretical values (e.g., ±0.3% deviation) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Silica-supported acid catalysts (HClO₄/SiO₂) enhance recyclability and reduce side reactions compared to homogeneous catalysts .
  • Solvent Screening : Methanol or DMF may improve solubility of intermediates; avoid protic solvents during condensation to prevent hydrolysis .
  • Temperature Control : Maintain ≤60°C during oxazolo[4,5-b]pyridine formation to avoid decomposition .
  • Workflow Automation : Use continuous-flow systems for condensation steps to improve reproducibility .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use MTT assays ( ) with consistent cell lines (e.g., HEK293 or HepG2) and controls.
    • Validate target engagement via SPR or ITC for binding affinity measurements .
  • Structural-Activity Relationship (SAR) Analysis :
    • Compare substituent effects (e.g., cyclohexyl vs. methyl groups) on potency using analogues from and .
    • Computational docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) .
  • Batch Purity Verification : Contradictions may arise from impurities; re-test compounds with ≥95% purity (HPLC-PDA) .

Advanced: How does the cyclohexylphenoxy moiety influence physicochemical properties?

Methodological Answer:

  • Lipophilicity : Cyclohexyl groups increase logP values (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility .
  • Conformational Analysis :
    • X-ray crystallography or DFT calculations reveal steric effects of the cyclohexyl group on acetamide bond rotation .
    • Compare with phenyl or tert-butyl analogues to assess bulk tolerance in target binding pockets .
  • Stability Studies : Cyclohexylphenoxy derivatives may exhibit improved metabolic stability in microsomal assays compared to alkyl chains .

Advanced: What analytical techniques differentiate regioisomers or byproducts in synthesis?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing oxazolo[4,5-b]pyridin-2-yl from alternative isomers) .
  • LC-MS/MS : Detect trace byproducts (e.g., incomplete substitution at the phenyl ring) with high sensitivity .
  • X-ray Diffraction : Confirm regiochemistry of the oxazolo[4,5-b]pyridine core in single crystals .

Advanced: How to design derivatives for improved target selectivity?

Methodological Answer:

  • Fragment Replacement : Replace cyclohexyl with fluorinated groups (e.g., trifluoromethyl) to modulate electronic effects, as seen in and .
  • Bioisosteric Substitution : Swap the oxazolo[4,5-b]pyridine core with triazolo[4,3-b]pyridazine () to assess selectivity shifts.
  • Proteome Profiling : Use affinity-based chemoproteomics to identify off-target interactions .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
  • Solubility Data : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers without surfactants due to low solubility .

Advanced: How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to correlate with in vitro IC₅₀ values .
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites (e.g., cyclohexyl oxidation products) .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to assess accumulation in target organs .

Advanced: What computational tools predict the compound’s interaction with novel targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability with GROMACS or AMBER .
  • Machine Learning Models : Train on kinase inhibitor datasets (e.g., ChEMBL) to predict off-target effects .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target binding sites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CYCLOHEXYLPHENOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-CYCLOHEXYLPHENOXY)-N-(3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)ACETAMIDE

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